1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, materials science, and pharmaceuticals. The unique structure of this compound allows it to exhibit interesting chemical properties and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with an appropriate alkenyl halide under basic conditions. One common method is the reaction of benzotriazole with 3-bromoprop-1-ene in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize radicals and anions, making it a versatile intermediate in various chemical reactions. The specific molecular targets and pathways depend on the application and the context in which the compound is used.
Comparison with Similar Compounds
1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A simpler benzotriazole derivative with similar reactivity but different applications.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative used as a building block for nitrogen-containing heterocycles.
1-(Phenylsulfonyl)-1H-benzotriazole: A sulfonyl-substituted benzotriazole with applications in corrosion inhibition.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other benzotriazole derivatives.
Properties
IUPAC Name |
1-[(E)-3-(benzotriazol-1-yl)prop-1-enyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-3-8-14-12(6-1)16-18-20(14)10-5-11-21-15-9-4-2-7-13(15)17-19-21/h1-10H,11H2/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKPUDJZWJSUBX-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC=CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2C/C=C/N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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